2,2-dimethyl-N-[2,2,2-trichloro-1-(2-pyrimidinylthio)ethyl]propanamide
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Overview
Description
2,2-dimethyl-N-[2,2,2-trichloro-1-(2-pyrimidinylthio)ethyl]propanamide is an aryl sulfide.
Scientific Research Applications
Photoreactions in Solvents
- Photoreactivity in Methanol and Ethanol : N,N-Dimethylpyruvamide (DMPA), a related compound, demonstrates interesting photoreactions in solvents like methanol and ethanol. These reactions lead to various products, with the distribution influenced by the concentration of DMPA and the solvent used (Shima, Tanabe, Furukawa, Saito, & Shirahashi, 1984).
Synthesis of Pyrimidine Derivatives
- Formation of 6-Methylthiouracil Derivatives : Utilizing N-Bis(methylthio)methylenecyanamide in the presence of active methylene compounds can lead to the synthesis of 6-methylthiouracil derivatives, which are useful intermediates in creating 6-aminouracils and fused pyrimidine derivatives (Tominaga, Ohno, Kohra, Fujito, & Mazurae, 1991).
Formation of Triazolo and Pyrimidine Derivatives
- Synthesis of Triazolo[4,3-c]pyrimidines : Reactions involving N1-acetylacetamidrazones and N-[bis(methylthio)methylene]cyanamide, under certain conditions, produce triazolo[4,3-c]pyrimidine derivatives, highlighting the compound's utility in heterocyclic chemistry (Cocco, Congiu, Maccioni, & Onnis, 1992).
Herbicidal Activity and Crystal Structure
- Herbicidal Properties and Structure Analysis : Certain derivatives of the compound, such as N-(5,7-Dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide, exhibit effective herbicidal activity. The crystal structure of these derivatives has been studied to understand their functionality (Liu, Guo-hua, Fang, Hai-bin, Xue, Yun-Ning, Lu, Xiao-quan, & Mou-Ming, 2008).
Hydrogen-Bonded Complex Studies
- Analysis of Hydrogen-Bonded Complexes : Research involving dimethylformamide (DMF) complexes with related compounds like N-(2,2,2-trichloro-1-hydroxyethyl)-p-toluenesulfonamide demonstrates the impact of these interactions on intramolecular hydrogen bonding, offering insights into the chemical behavior of similar compounds (Shainyan, Chipanina, Oznobikhina, Chernysheva, & Rozentsveig, 2013).
Spectroscopic and Theoretical Studies
- Structural and Spectroscopic Analysis : Detailed structural analysis through spectroscopic methods like FT-IR, FT-Raman, and NMR, along with theoretical Density Functional Theory (DFT) calculations, have been conducted on related compounds. These studies provide deep insights into the molecular structure and electronic properties (Aayisha, Devi, Janani, Muthu, Raja, & Hemamalini, 2019).
Regioselectivity in Chemical Reactions
- Study of Regioselectivity : Research into the reactivity of N-(polychloroethylidene)-sulfonamides with pyrroles offers insights into the regioselectivity of reactions involving similar chloroethylidene compounds (Rozentsveig, Shainyan, Kondrashov, Rudyakova, Rozentsveig, Chernyshev, & Levkovskaya, 2008).
Properties
Molecular Formula |
C11H14Cl3N3OS |
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Molecular Weight |
342.7 g/mol |
IUPAC Name |
2,2-dimethyl-N-(2,2,2-trichloro-1-pyrimidin-2-ylsulfanylethyl)propanamide |
InChI |
InChI=1S/C11H14Cl3N3OS/c1-10(2,3)7(18)17-8(11(12,13)14)19-9-15-5-4-6-16-9/h4-6,8H,1-3H3,(H,17,18) |
InChI Key |
PESIIBWYOIWVIY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NC(C(Cl)(Cl)Cl)SC1=NC=CC=N1 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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